Tétrafluoroborate de triméthyloxonium

Vue d'ensemble

Description

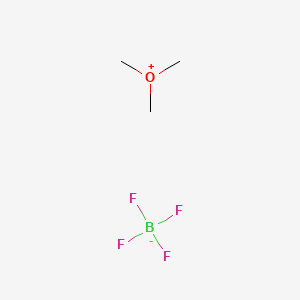

Trimethyloxonium tetrafluoroborate (TMTB) is an inorganic compound composed of a trimethyloxonium cation and a tetrafluoroborate anion. It is a colorless and volatile solid that is soluble in many organic solvents. TMTB is used for a variety of purposes in organic synthesis, including as a reagent for the preparation of other compounds, as a catalyst, and as a source of fluorine. It is also used in the manufacture of pharmaceuticals, dyes, and other specialty chemicals.

Applications De Recherche Scientifique

Synthèse organique : Agent méthylant

Le tétrafluoroborate de triméthyloxonium est un agent méthylant puissant, souvent utilisé pour transférer un groupe méthyle vers des substrats organiques. Il est particulièrement utile dans les situations où d’autres agents méthylants échouent en raison de sa forte réactivité et de sa capacité à former des liaisons carbone-carbone stables .

Chimie pharmaceutique : Estérification des acides carboxyliques

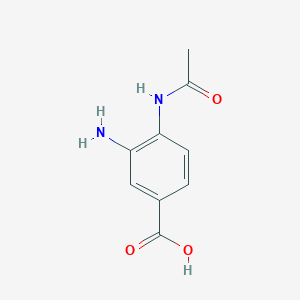

En recherche pharmaceutique, le sel de Meerwein est utilisé pour l’estérification des acides carboxyliques. Ceci est crucial pour la synthèse de divers promédicaments esters, qui peuvent améliorer la biodisponibilité des composés thérapeutiques .

Chimie des polymères : Catalyseur de polymérisation

Ce composé agit comme un catalyseur dans la polymérisation des sulfures et des éthers cycliques. Il aide à créer des polymères ayant des propriétés spécifiques, qui peuvent être utilisés dans les dispositifs médicaux, les revêtements et comme matériaux ayant des conductivités électriques uniques .

Chimie analytique : Activation des liaisons multiples C-X

Le sel est utilisé pour activer les liaisons multiples C-X, ce qui est une étape clé dans l’analyse structurale des composés organiques. Cette activation est essentielle pour certains types d’analyse spectroscopique et aide à comprendre la structure moléculaire des molécules complexes .

Science des matériaux : Réarrangement de Beckmann

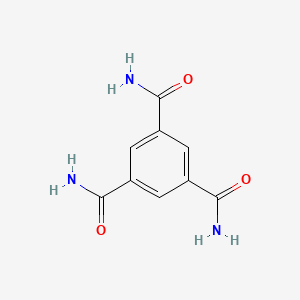

Le sel de Meerwein est utilisé dans le réarrangement de Beckmann des oximes, qui est une méthode pour transformer les oximes en amides. Cette réaction est importante dans le développement de nouveaux matériaux et dans la modification de matériaux existants pour améliorer leurs propriétés .

Chimie environnementale : Étude des réactions d’hydrolyse

En raison de son hydrolyse rapide lors de l’exposition à l’humidité, le this compound est étudié en chimie environnementale pour comprendre la dégradation des composés chimiques dans les systèmes aquatiques et l’impact environnemental qui en résulte .

Enseignement de la chimie : Démonstration de la méthylation électrophile

Dans les milieux éducatifs, ce composé est utilisé pour démontrer les principes de la méthylation électrophile dans les laboratoires de chimie organique. Il fournit un exemple clair de la manière dont les groupes méthyles sont transférés dans les réactions chimiques .

Nanotechnologie : Modification de surface

Les chercheurs en nanotechnologie utilisent le sel de Meerwein pour la modification de surface des nanoparticules. Cette modification peut modifier les propriétés de surface des nanoparticules, les rendant adaptées à la délivrance ciblée de médicaments et aux applications diagnostiques .

Analyse Biochimique

Biochemical Properties

Trimethyloxonium tetrafluoroborate plays a crucial role in biochemical reactions as a potent methylating agent. It interacts with various biomolecules, including enzymes and proteins, by transferring a methyl group to nucleophilic sites. This methylation process can modify the activity of enzymes, alter protein functions, and impact metabolic pathways. For instance, it is used in the esterification of carboxylic acids, where it methylates the carboxyl group to form methyl esters .

Cellular Effects

Trimethyloxonium tetrafluoroborate influences cellular processes by modifying the methylation status of biomolecules. This can affect cell signaling pathways, gene expression, and cellular metabolism. Methylation of DNA and proteins can lead to changes in gene expression, potentially activating or silencing specific genes. Additionally, the compound’s interaction with cellular proteins can alter their function, impacting various metabolic processes .

Molecular Mechanism

At the molecular level, Trimethyloxonium tetrafluoroborate exerts its effects through the transfer of a methyl group to nucleophilic sites on biomoleculesThe compound’s high reactivity makes it an effective methylating agent, capable of modifying a wide range of biomolecules, including DNA, RNA, and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trimethyloxonium tetrafluoroborate can change over time due to its instability and rapid degradation upon exposure to moisture. The compound is best stored in an inert atmosphere at low temperatures to maintain its reactivity. Over time, degradation products can form, which may have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s stability and reactivity can significantly impact experimental outcomes .

Dosage Effects in Animal Models

The effects of Trimethyloxonium tetrafluoroborate in animal models vary with dosage. At low doses, the compound can effectively methylate target biomolecules without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .

Metabolic Pathways

Trimethyloxonium tetrafluoroborate is involved in various metabolic pathways through its role as a methylating agent. It interacts with enzymes and cofactors that facilitate methylation reactions, impacting metabolic flux and metabolite levels. The compound’s ability to modify the methylation status of biomolecules can influence key metabolic processes, including energy production, biosynthesis, and detoxification .

Transport and Distribution

Within cells and tissues, Trimethyloxonium tetrafluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s high reactivity and instability require careful handling to ensure its effective distribution and activity within biological systems .

Subcellular Localization

Trimethyloxonium tetrafluoroborate’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its methylating effects. The compound’s activity and function can be affected by its localization, impacting various cellular processes and biochemical pathways .

Propriétés

IUPAC Name |

trimethyloxidanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVZBKHWOFJNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[O+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883377 | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-37-1 | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloxonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+);hydrate](/img/structure/B1221029.png)

![Methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1221033.png)

![3-Cyclopropylmethyl-5-ethyl-8-hydroxy-11-methyl-3,4,5,6-tetrahydro-2H-2,6-methano-benzo[d]azocin-1-one](/img/structure/B1221043.png)

![[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]oxyphosphonamidic acid](/img/structure/B1221048.png)